3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol
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Overview
Description
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine ring, and a sulfonyl group attached to a pyridin-4-ol core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol typically involves the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the brominated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Piperidine Substitution: The final step involves the substitution of the sulfonyl group with a piperidine ring, which is typically carried out under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyridin-4-ol derivatives
Scientific Research Applications
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-one
- 3-Bromo-5-(morpholin-4-ylsulfonyl)pyridin-4-ol
- 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol
Uniqueness
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H13BrN2O3S |
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Molecular Weight |
321.19 g/mol |
IUPAC Name |
3-bromo-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |
InChI Key |
PWDUHSGFRFECQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Origin of Product |
United States |
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